n-Hexadecyltrichlorosilane
Overview
Description
n-Hexadecyltrichlorosilane: is a type of silane compound with the molecular formula C16H33Cl3Si and a molecular weight of 359.9 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Mechanism of Action
Target of Action
n-Hexadecyltrichlorosilane, also known as Trichloro(hexadecyl)silane, is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of this compound are water, moist air, or steam .
Mode of Action
This compound reacts violently with its targets (water, moist air, or steam) to produce heat and toxic, corrosive fumes of hydrogen chloride . This reaction can also produce flammable gaseous hydrogen .
Result of Action
The primary result of this compound’s action is the production of heat and toxic, corrosive fumes of hydrogen chloride . This can cause severe skin burns and eye damage . Inhalation, ingestion, or contact with the substance may cause severe injury, burns, or death .
Preparation Methods
Synthetic Routes and Reaction Conditions: : n-Hexadecyltrichlorosilane can be synthesized through the reaction of hexadecyl alcohol with trichlorosilane under anhydrous conditions. The reaction typically involves the use of a catalyst such as pyridine to facilitate the substitution reaction .
Industrial Production Methods: : In industrial settings, trichloro(hexadecyl)silane is produced by the direct chlorination of hexadecylsilane. This process involves the reaction of hexadecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions: : n-Hexadecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hexadecylsilanol and hydrochloric acid.
Substitution: Reacts with nucleophiles such as alcohols and amines to form corresponding silane derivatives.
Common Reagents and Conditions
Hydrolysis: Water or moist air.
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Major Products
Hydrolysis: Hexadecylsilanol and hydrochloric acid.
Substitution: Hexadecylsilane derivatives.
Scientific Research Applications
Chemistry: : n-Hexadecyltrichlorosilane is used as a surfactant and a capping agent to functionalize the surface atoms of silica nanoparticles . It is also employed in the synthesis of various organosilicon compounds .
Biology and Medicine: : In biological research, trichloro(hexadecyl)silane is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality .
Industry: : In industrial applications, trichloro(hexadecyl)silane is used in the production of coatings, adhesives, and sealants. It improves the adhesion and durability of these materials .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.
Octadecyltrichlorosilane: Similar to trichloro(hexadecyl)silane but with an octadecyl group instead of a hexadecyl group.
Perfluoroctyltrichlorosilane: Contains a perfluoroctyl group, providing unique properties such as extreme hydrophobicity.
Uniqueness: : n-Hexadecyltrichlorosilane is unique due to its specific chain length (hexadecyl group), which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications requiring surface modification and functionalization .
Properties
IUPAC Name |
trichloro(hexadecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPYGDUZKOPBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Cl3Si | |
Record name | HEXADECYLTRICHLOROSILANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID10884196 | |
Record name | Silane, trichlorohexadecyl- | |
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Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline] | |
Record name | HEXADECYLTRICHLOROSILANE | |
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Record name | Hexadecyltrichlorosilane | |
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Boiling Point |
269 °C | |
Record name | Hexadecyltrichlorosilane | |
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Flash Point |
295 °F (146 °C) (Closed cup) | |
Record name | Hexadecyltrichlorosilane | |
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Density |
0.996 at 25 °C/25 °C | |
Record name | Hexadecyltrichlorosilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |
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Color/Form |
Colorless to yellow liquid | |
CAS No. |
5894-60-0 | |
Record name | HEXADECYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trichlorohexadecylsilane | |
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Record name | Hexadecyltrichlorosilane | |
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Record name | Silane, trichlorohexadecyl- | |
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Record name | Trichloro(hexadecyl)silane | |
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Record name | CETYLTRICHLOROSILANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does n-Hexadecyltrichlorosilane modify surfaces and what are the implications of this modification?
A1: this compound forms self-assembled monolayers (SAMs) on various substrates, including silicon dioxide (glass), by reacting with surface hydroxyl groups. This reaction creates a hydrophobic layer composed of densely packed hexadecyl chains. [, , ] This hydrophobic modification has significant implications for applications such as:
- Reduced Friction and Wear: HCTS monolayers exhibit low friction coefficients, making them suitable for anti-stiction coatings in microelectromechanical systems (MEMS) and other applications requiring reduced wear. []
- Controlled Wetting Behavior: The hydrophobicity imparted by HCTS allows for the control of liquid spreading and droplet formation on surfaces, finding use in microfluidics and self-cleaning materials. []
Q2: How does the chain length of alkylsilane monolayers, including this compound, influence their tribological properties?
A2: Research shows that increasing the chain length in alkylsilane monolayers generally leads to lower friction coefficients and reduced wear. [] This trend is attributed to the enhanced van der Waals interactions between the longer alkyl chains, resulting in a more robust and stable monolayer. This compound, with its 16-carbon chain, provides a balance between good surface coverage and desirable tribological properties.
Q3: Can this compound influence the zeta potential of surfaces?
A3: Yes, this compound treatment significantly affects the zeta potential of surfaces. Studies have shown that coating a glass surface with HCTS renders it more negatively charged in water. [] This change in surface charge is crucial in various applications, including:
Q4: How does the presence of surfactants like Brij 35 affect the zeta potential of this compound-coated surfaces?
A4: Interestingly, the zeta potential of HCTS-coated surfaces exhibits a complex relationship with the concentration of non-ionic surfactants like Brij 35. Initially, the zeta potential becomes more negative than in pure water, then plateaus, and eventually becomes less negative as the surfactant concentration surpasses its critical micelle concentration (CMC). [] This behavior is attributed to the interplay between surfactant adsorption on the hydrophobic surface and the formation of micelles in solution, influencing the distribution of ions near the interface.
Q5: What analytical techniques are commonly employed to characterize this compound and its modified surfaces?
A5: Various techniques are used to characterize HCTS and its impact on surfaces, including:
- Contact Angle Measurement: Quantifies the hydrophobicity of HCTS-modified surfaces by measuring the contact angle of a liquid droplet. [, ]
- Atomic Force Microscopy (AFM): Provides nanoscale imaging and force measurements to study the topography and mechanical properties of HCTS monolayers. [, ]
- Electrokinetic Measurements: Techniques like streaming potential and electroosmosis are employed to determine the zeta potential of HCTS-coated surfaces, revealing information about surface charge. []
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